molecular formula C8H6BrFO2 B1365538 Methyl 2-bromo-4-fluorobenzoate CAS No. 653-92-9

Methyl 2-bromo-4-fluorobenzoate

Cat. No. B1365538
CAS RN: 653-92-9
M. Wt: 233.03 g/mol
InChI Key: JENBPOJAZCPSEW-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-fluorobenzoate” is the methyl ester derivative of 4-Bromo-2-fluorobenzoic Acid . It is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .


Synthesis Analysis

The synthesis of “Methyl 2-bromo-4-fluorobenzoate” involves the use of carbon tetrabromide and oxygen in acetonitrile at room temperature . The reaction is stirred in a round-bottom flask fitted with an O2 balloon and irradiated externally with a 60 W 400 nm LED .


Molecular Structure Analysis

The molecular formula of “Methyl 2-bromo-4-fluorobenzoate” is C8H6BrFO2 . The average mass is 233.034 Da and the monoisotopic mass is 231.953506 Da .


Chemical Reactions Analysis

“Methyl 2-bromo-4-fluorobenzoate” reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-4-fluorobenzoate” has a molecular weight of 233.03 . Its density is 1.577±0.06 g/cm3 at 20 ºC 760 Torr . The melting point is 58-60℃, and the boiling point is 272.7±25.0℃ at 760 Torr . The flash point is 118.7±23.2℃ .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Organic Compounds: Methyl 2-bromo-4-fluorobenzoate is used as a precursor or intermediate in the synthesis of complex organic compounds. For example, it plays a role in the synthesis of Methyl 4-Bromo-2-methoxybenzoate via bromination and hydrolysis, showcasing its utility in creating derivatives for further chemical reactions (Chen Bing-he, 2008).

Biochemical Applications

  • Enzymatic Studies: It can be involved in studies related to enzymatic activities and biochemical pathways. For instance, research on benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme, has used halogen-substituted benzoate esters, similar to Methyl 2-bromo-4-fluorobenzoate, to understand substrate processing and inhibition mechanisms (L. Reynolds et al., 1988).

Materials Science

  • Conductive Materials: In materials science, compounds like Methyl 2-bromo-4-fluorobenzoate are used to modify properties of materials. For instance, the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids (related to Methyl 2-bromo-4-fluorobenzoate) resulted in significantly improved conductivity, useful for applications like organic solar cells (L. Tan et al., 2016).

Environmental Science

  • Environmental Biodegradation: Methyl 2-bromo-4-fluorobenzoate's relatives, such as 4-bromo- and 4-iodobenzoate, have been studied for their biodegradation by microorganisms. This research can provide insights into the environmental fate and degradation pathways of similar compounds, contributing to our understanding of pollution and remediation strategies (W. J. van den Tweel et al., 1987).

Analytical Chemistry

  • Analytical Studies: The compound and its analogs are often used in analytical chemistry to study reaction mechanisms and chemical behaviors. An example is the analysis of C–F bond cleavages in methylfluorobenzoates, which helps in understanding the electrochemical properties and reaction dynamics of such compounds (A. Muthukrishnan et al., 2010).

Safety And Hazards

“Methyl 2-bromo-4-fluorobenzoate” is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

properties

IUPAC Name

methyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBPOJAZCPSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428417
Record name methyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-fluorobenzoate

CAS RN

653-92-9
Record name methyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-4-fluorobenzoate
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Synthesis routes and methods I

Procedure details

Into a round-bottom flask, was placed a solution of 2-bromo-4-fluorobenzoic acid (21.8 g, 99.5 mmol, 1.00 equiv) in a solvent mixture of sulfuric acid (20 mL) and methanol (20 mL). The resulting solution was stirred for 5 h at 85° C., then cooled and cooled and concentrated in vacuo. The residue was diluted with ethyl acetate (200 mL) and washed with brine (200 mL) then aqueous NaHCO3 (100 mL. Note: gas evolution), dried (Na2SO4), filtered and concentrated in vacuo to obtain the title compound as a light yellow oil (22.0 g, 95%).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

2-Bromo-4-fluorophenol (28 g) was added to a solution of sodium hydroxide (7 g) in water (100 ml), and methyl chloroformate was dropwise added thereto at a temperature below 10° C. Precipitated crystals were collected by filtration and washed with water to give methyl (2-bromo-4-fluorophenyl)formate (41 g). M.P., 80.7° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of thionyl chloride (2.6 mL, 35.7 mmol) in methanol (500 mL) at 0° C. is added 4-fluoro-2-bromo benzoic acid (5.18 g, 23.6 mmol). The mixture is heated to reflux for 19 h. The mixture is concentrated and purified via flash chromatography on silica (120 g) using a gradient of 0 to 80% ethyl acetate in heptane to provide the title compound (2.06 g, 37%) as an oil. MS m/z 233.0 (M+1)
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
37%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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